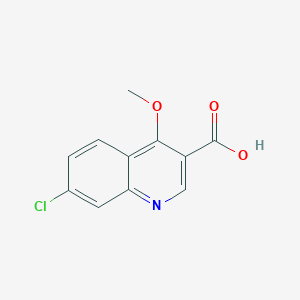

7-Chloro-4-methoxyquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

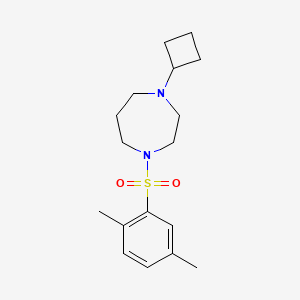

7-Chloro-4-methoxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO3 and a molecular weight of 237.64 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: COC1=C2C=CC(=CC2=NC=C1C(=O)O)Cl . This indicates the presence of a methoxy group (OCH3), a carboxylic acid group (COOH), and a chlorine atom (Cl) on the quinoline ring.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 237.64 and a molecular formula of C11H8ClNO3 . Additional properties such as melting point, boiling point, and solubility would require further experimental determination.Aplicaciones Científicas De Investigación

Photolabile Precursors for Carboxylic Acids

"7-Chloro-4-methoxyquinoline-3-carboxylic acid" and its derivatives are explored for their role as photolabile precursors. These compounds are useful in generating carboxylic acids upon photolysis, offering a controlled release mechanism for neuroactive amino acids. Electron-donating substituents, such as methoxy groups, have been shown to significantly improve photolysis efficiency, indicating their potential in photochemical applications (Papageorgiou & Corrie, 2000).

Catalytic Reduction of Azaaromatic Compounds

Research on the catalytic reduction of nitroarenes and azaaromatic compounds, including those with methoxy substituents like "this compound," has been conducted using formic acid in the presence of a ruthenium catalyst. This method has been successful in converting various nitroarenes to aminoarenes and heterocyclic compounds such as quinoline to their reduced forms, demonstrating the compound's utility in chemical synthesis and pharmaceutical manufacturing (Watanabe et al., 1984).

Synthesis and Antimicrobial Study

"this compound" serves as a starting point for synthesizing a variety of fluoroquinolone-based 4-thiazolidinones. These derivatives have been synthesized and tested for their antimicrobial properties, indicating the compound's relevance in the development of new antibacterial agents (Patel & Patel, 2010).

Metal Ion Complexation and Antibacterial Activity

The complexation properties of methoxyquinolones, related to "this compound," with transition metal ions have been studied for their influence on the antibacterial activity of these compounds. Understanding the formation constants and partition coefficients of these complexes helps elucidate the mechanism of action of quinolone antibiotics, contributing to the development of more effective antibacterial drugs (Bailey et al., 1984).

Direcciones Futuras

The future directions for research on 7-Chloro-4-methoxyquinoline-3-carboxylic acid could include exploring its potential applications in proteomics research , studying its synthesis and reactivity, and investigating its physical and chemical properties. Further studies could also focus on its safety profile and potential hazards.

Propiedades

IUPAC Name |

7-chloro-4-methoxyquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-10-7-3-2-6(12)4-9(7)13-5-8(10)11(14)15/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXJTULRRRAXCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=CC2=NC=C1C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide](/img/structure/B2981764.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate](/img/structure/B2981766.png)

![2-[5-(2-chlorophenyl)-3-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2981774.png)

![2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B2981776.png)

![1-(3-chloro-4-methylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2981777.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2981783.png)

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2981786.png)